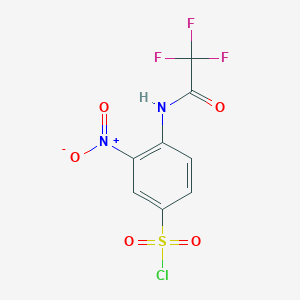

3-Nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride

CAS No.: 1178647-96-5

Cat. No.: VC2820222

Molecular Formula: C8H4ClF3N2O5S

Molecular Weight: 332.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1178647-96-5 |

|---|---|

| Molecular Formula | C8H4ClF3N2O5S |

| Molecular Weight | 332.64 g/mol |

| IUPAC Name | 3-nitro-4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride |

| Standard InChI | InChI=1S/C8H4ClF3N2O5S/c9-20(18,19)4-1-2-5(6(3-4)14(16)17)13-7(15)8(10,11)12/h1-3H,(H,13,15) |

| Standard InChI Key | VFVGZRTZGHMVPZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])NC(=O)C(F)(F)F |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])NC(=O)C(F)(F)F |

Introduction

Chemical Identity and Basic Properties

3-Nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride belongs to the class of sulfonyl chlorides, which are important intermediates in organic synthesis. This compound features a benzene core with three key functional groups: a nitro group, a trifluoroacetamido group, and a sulfonyl chloride group. These functional groups confer specific chemical properties and reactivity patterns that make this compound valuable for synthetic applications.

The compound is characterized by its unique chemical structure which includes an electron-withdrawing nitro group at position 3 and a trifluoroacetamido group at position 4 of the benzene ring. The presence of the sulfonyl chloride group at position 1 makes it particularly reactive toward nucleophiles, enabling various transformation reactions. These structural features are crucial determinants of the compound's chemical behavior and utility in synthetic chemistry.

Structural Features and Properties

The molecular structure of 3-Nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride features a benzene ring with three key substituents arranged in a specific pattern. The nitro group at position 3, trifluoroacetamido group at position 4, and sulfonyl chloride at position 1 create a unique electronic environment within the molecule. This arrangement influences both the physical properties and chemical reactivity of the compound.

Structural Characteristics

The benzene ring serves as the core structure to which the functional groups are attached. The nitro group (-NO₂) is a strong electron-withdrawing group that depletes electron density from the aromatic ring, making positions ortho and para to it more susceptible to nucleophilic attack. The trifluoroacetamido group contains the amide linkage (-NH-CO-) and a trifluoromethyl group (-CF₃), which also exhibits electron-withdrawing properties. The sulfonyl chloride group (-SO₂Cl) is highly reactive toward nucleophiles and serves as an important site for chemical transformations.

Electronic Properties

The electronic distribution within the molecule is significantly influenced by the electron-withdrawing nature of all three main substituents. This creates an electron-deficient aromatic system that exhibits specific reactivity patterns. The nitro group, in particular, strongly affects the electron density of the ring through both inductive and resonance effects. The trifluoroacetamido group similarly withdraws electron density, while the sulfonyl chloride group is both electron-withdrawing and serves as a reactive site for nucleophilic substitution reactions.

Synthesis Methods

The synthesis of 3-Nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride typically involves multiple reaction steps starting from simpler precursors. Various synthetic routes have been developed, with optimization efforts focusing on improving yield, purity, and scalability.

Traditional Synthetic Approach

The traditional synthesis pathway typically begins with 3-nitrobenzenesulfonyl chloride as a starting material. This compound is first prepared by reacting nitrobenzene with chlorosulfonic acid, which introduces the sulfonyl chloride group. Subsequent modifications involving trifluoroacetic anhydride are performed to introduce the trifluoroacetamido group at the desired position.

A general synthetic route can be outlined as follows:

-

Nitration of benzenesulfonyl chloride to obtain 3-nitrobenzenesulfonyl chloride

-

Introduction of an amino group at position 4

-

Acylation of the amino group using trifluoroacetic anhydride to form the trifluoroacetamido functionality

This multi-step process requires careful control of reaction conditions to ensure regioselectivity and to minimize the formation of unwanted byproducts.

Alternative Synthetic Routes

Alternative synthetic approaches may involve different starting materials or reaction sequences. For instance, one approach might start with appropriately substituted aniline derivatives, which are then subjected to diazotization followed by treatment with sulfur dioxide and chlorine to introduce the sulfonyl chloride group. These alternative routes may offer advantages in terms of yield, selectivity, or the use of more readily available starting materials.

Drawing parallels from the synthesis of similar compounds such as 4-acetamido-3-fluorobenzene-1-sulfonyl chloride, the preparation often involves the reaction of appropriate acetanilide derivatives with chlorosulfonic acid. This approach begins with the acetylation of substituted anilines followed by chlorosulfonation.

Chemical Reactivity and Reactions

3-Nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride displays rich chemical reactivity, primarily due to the sulfonyl chloride functional group. This reactivity makes it a valuable intermediate in the synthesis of various compounds including sulfonamides, sulfonate esters, and sulfonic acids.

Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride group is highly reactive toward nucleophiles, readily undergoing nucleophilic substitution reactions. Common reactions include:

-

Formation of sulfonamides through reaction with amines:

R-SO₂Cl + R'NH₂ → R-SO₂-NHR' + HCl -

Formation of sulfonate esters through reaction with alcohols:

R-SO₂Cl + R'OH → R-SO₂-OR' + HCl -

Hydrolysis to sulfonic acids:

R-SO₂Cl + H₂O → R-SO₃H + HCl

These reactions occur under mild conditions and are typically facilitated by the presence of a base to neutralize the hydrogen chloride produced.

Reactivity of the Nitro Group

The nitro group can undergo various transformations, including reduction to an amino group. This reduction can be accomplished using several reducing agents such as iron or zinc in acidic conditions, or catalytic hydrogenation. The resulting amino group introduces additional functionality that can be utilized for further transformations.

Reactions Involving the Trifluoroacetamido Group

The trifluoroacetamido group can undergo hydrolysis under basic or acidic conditions to reveal a free amino group. This deprotection reaction provides access to the corresponding amino derivative, which can then participate in various coupling reactions. The presence of the trifluoroacetyl group also influences the reactivity of the adjacent positions on the aromatic ring.

Applications in Organic Synthesis

3-Nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty dyes. Its unique structural features and reactivity pattern enable the creation of diverse molecular scaffolds.

Pharmaceutical Applications

Analytical Characterization

The characterization of 3-Nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride involves various analytical techniques to confirm its structure, purity, and properties. These methods provide essential information for quality control and structure verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the molecular structure of the compound. ¹H NMR spectroscopy reveals the aromatic proton signals, while ¹⁹F NMR allows for the characterization of the trifluoromethyl group. ¹³C NMR spectroscopy provides information about the carbon framework and the positions of functional groups.

For compounds with similar structural features, such as 4-(2,2,2,-Trifluoroacetamido)benzenesulfonyl fluoride, typical ¹H NMR signals include aromatic protons in the range of δ 7.0-8.5 ppm and NH proton signals that appear as broad singlets.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key absorption bands for 3-Nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride would include:

-

N-H stretching (3300-3500 cm⁻¹)

-

C=O stretching of the amide group (1630-1690 cm⁻¹)

-

Asymmetric and symmetric stretching of the NO₂ group (1530-1560 cm⁻¹ and 1345-1385 cm⁻¹)

-

S=O stretching of the sulfonyl group (1140-1200 cm⁻¹ and 1320-1360 cm⁻¹)

-

C-F stretching (1000-1400 cm⁻¹)

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular formula and structure.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to assess the purity of the compound and to monitor reactions involving this intermediate. These techniques can also be used for the isolation and purification of the compound during its synthesis.

Structure-Property Relationships

Understanding the relationship between the structure of 3-Nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride and its properties is essential for optimizing its use in various applications. The specific arrangement of the three key functional groups on the benzene ring significantly influences both physical properties and chemical reactivity.

Electronic Effects and Reactivity

The electron-withdrawing nature of the nitro, trifluoroacetamido, and sulfonyl chloride groups creates an electron-deficient aromatic system. This electronic distribution affects the reactivity of the molecule in several ways:

-

The sulfonyl chloride group becomes more reactive toward nucleophiles due to the increased electrophilicity of the sulfur atom.

-

The electron-deficient nature of the ring influences the regioselectivity of further substitution reactions.

-

The presence of the nitro group ortho to the trifluoroacetamido group may result in intramolecular hydrogen bonding, affecting both reactivity and conformational preferences.

Comparative Analysis

When compared to related compounds, 3-Nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride shows distinctive characteristics due to its specific substitution pattern. For instance, while 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride also contains an acetamido group and a sulfonyl chloride functionality, the replacement of the nitro group with fluorine and the trifluoroacetamido with acetamido leads to different electronic properties and reactivity patterns.

Similarly, benzamide derivatives like 4-nitro-N-[(3-nitrophenyl)sulfonyl]benzamide feature nitro groups and sulfonyl functionalities but in different arrangements, resulting in distinct chemical behavior.

Future Research Directions

The continued investigation of 3-Nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride and its derivatives presents numerous opportunities for advancing chemical synthesis and applications. Several promising research directions can be identified based on current understanding and trends in organic chemistry.

Development of New Synthetic Methodologies

Future research may focus on developing more efficient and environmentally friendly methods for synthesizing this compound. Green chemistry approaches, such as the use of alternative solvents, catalytic systems, or flow chemistry techniques, could lead to improved synthetic protocols with higher yields and reduced environmental impact.

Exploration of Novel Applications

The unique structural features of 3-Nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride make it a promising candidate for exploration in emerging fields such as materials science and chemical biology. Potential applications include:

-

Development of new fluorinated pharmaceuticals with enhanced metabolic stability

-

Creation of novel fluorescent probes for biological imaging

-

Synthesis of specialized polymers with unique properties

-

Preparation of advanced materials for electronic applications

Structure Modification Studies

Systematic modification of the core structure could lead to the development of derivatives with enhanced properties or novel reactivity patterns. Such modifications might include:

-

Variation of the position and nature of the substituents on the aromatic ring

-

Replacement of the trifluoroacetamido group with other fluorinated moieties

-

Introduction of additional functional groups to enable new transformations

-

Development of chiral variants for asymmetric synthesis applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume